

Spectroscopic Profile of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	3-Methoxy-4-carboxyphenylboronic acid
Cat. No.:	B1322966

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Methoxy-4-carboxyphenylboronic acid** (CAS RN: 851335-12-1), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the predicted spectroscopic characteristics based on the analysis of its functional groups. Detailed experimental protocols for acquiring such data are also provided, alongside a general workflow for the spectroscopic characterization of organic compounds.

Chemical Structure and Properties

- IUPAC Name: 4-Borono-2-methoxybenzoic acid
- Molecular Formula: C₈H₉BO₅[\[1\]](#)
- Molecular Weight: 195.97 g/mol [\[1\]](#)
- CAS Number: 851335-12-1[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Methoxy-4-carboxyphenylboronic acid**. These predictions are based on established principles of

spectroscopy and known chemical shift/frequency ranges for its constituent functional groups.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Broad Singlet	1H	Carboxylic acid (-COOH)
~8.0	Broad Singlet	2H	Boronic acid (-B(OH) ₂)
~7.6	d	1H	Ar-H ortho to -COOH
~7.5	dd	1H	Ar-H ortho to -B(OH) ₂ and meta to -COOH
~7.1	d	1H	Ar-H ortho to -OCH ₃
3.9	s	3H	Methoxy (-OCH ₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~167	Carbonyl Carbon (-COOH)
~160	Ar-C attached to -OCH ₃
~135	Ar-C attached to -B(OH) ₂ (often broad)
~132	Ar-CH ortho to -COOH
~125	Ar-C attached to -COOH
~118	Ar-CH ortho to -B(OH) ₂
~112	Ar-CH ortho to -OCH ₃
~56	Methoxy Carbon (-OCH ₃)

Note: The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
~3200	Broad	O-H stretch (Boronic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic ring)
~1350	Strong	B-O stretch (Boronic acid)
~1250	Strong	C-O stretch (Aryl ether)
~1200	Strong	C-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) - Negative Ion

m/z	Assignment
195.05	$[\text{M}-\text{H}]^-$ (deprotonated molecule)
151.06	$[\text{M}-\text{H}-\text{CO}_2]^-$ (loss of carbon dioxide)
177.04	$[\text{M}-\text{H}-\text{H}_2\text{O}]^-$ (loss of water)

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-10 mg of **3-Methoxy-4-carboxyphenylboronic acid**.
 - For ^{13}C NMR, accurately weigh 20-50 mg of the compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Complete dissolution is crucial for high-resolution spectra.
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).

- Number of Scans: 16-64.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Number of Scans: ≥ 1024 (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.

- Place a small amount of the solid **3-Methoxy-4-carboxyphenylboronic acid** sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

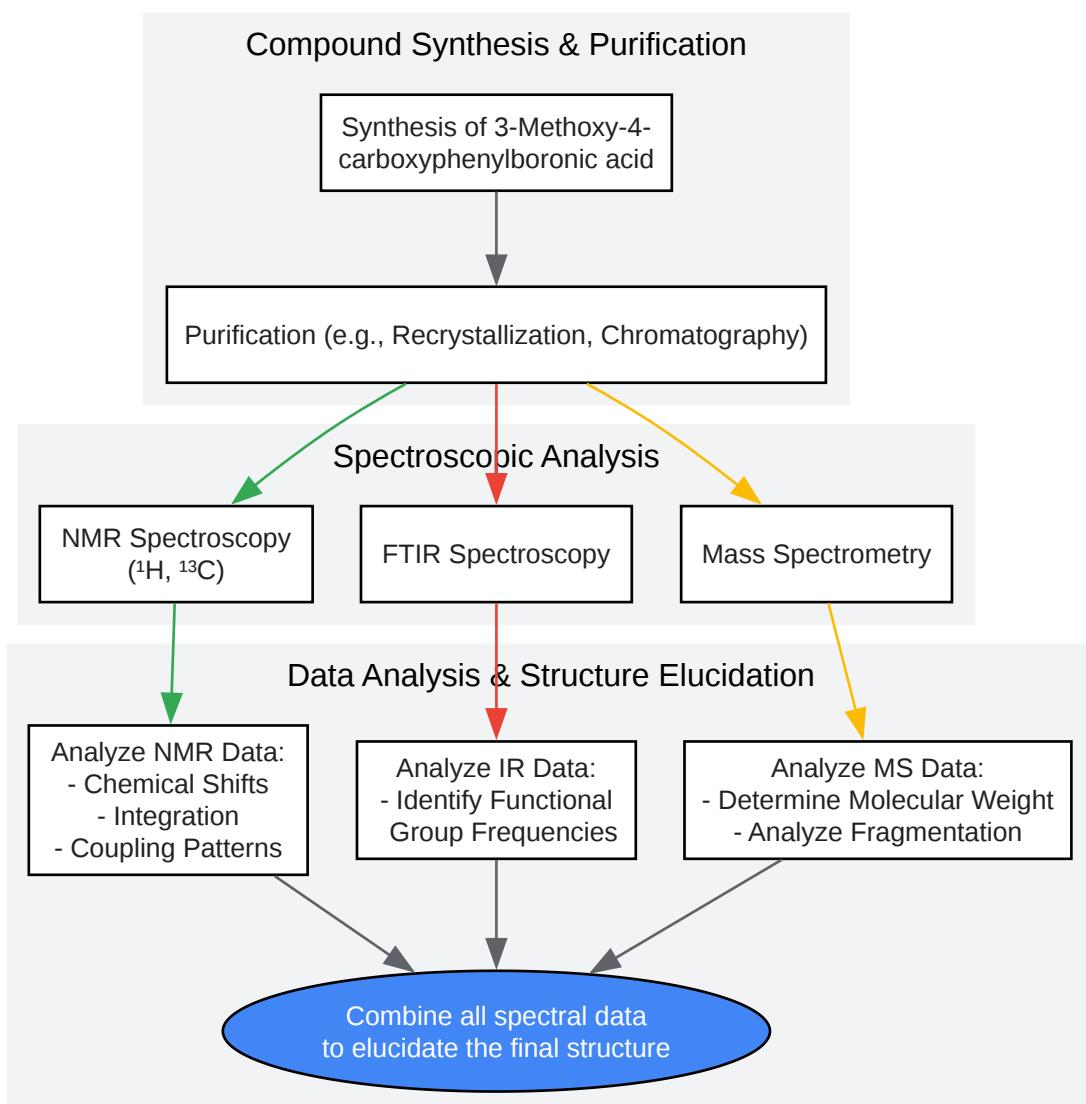
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **3-Methoxy-4-carboxyphenylboronic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation (LC-MS with ESI source):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

- Set the mass spectrometer to operate in negative ion mode to facilitate the deprotonation of the carboxylic acid.
- Acquire data over a mass-to-charge (m/z) range of 50-500.
- For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 195) and apply collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ($[M-H]^-$).
 - Analyze the fragmentation pattern to deduce the structural components of the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized organic compound like **3-Methoxy-4-carboxyphenylboronic acid**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. [documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com/documents.thermofisher.com)
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